(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine

Fragment-based drug discovery Kinase inhibitor design Regiochemical purity

(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine (CAS 1368189-28-9, MF C₈H₁₀N₄, MW 162.19) is a small heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold in kinase inhibitor discovery and fragment-based drug design. It features a primary amine at the 2-position and a methyl substituent at the 5-position of the bicyclic core, distinguishing it from the 4-yl, 6-methyl, and 7-methyl positional isomers as well as from the 2,4-diamine and des-methyl analogs commonly stocked by chemical suppliers.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B7904536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC(=NC=C12)CN
InChIInChI=1S/C8H10N4/c1-5-3-11-8-6(5)4-10-7(2-9)12-8/h3-4H,2,9H2,1H3,(H,10,11,12)
InChIKeyGFWXPFZYBHGCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine – Key Differentiators vs. Positional Isomers and Functional Analogs


(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine (CAS 1368189-28-9, MF C₈H₁₀N₄, MW 162.19) is a small heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold in kinase inhibitor discovery and fragment-based drug design [1]. It features a primary amine at the 2-position and a methyl substituent at the 5-position of the bicyclic core, distinguishing it from the 4-yl, 6-methyl, and 7-methyl positional isomers as well as from the 2,4-diamine and des-methyl analogs commonly stocked by chemical suppliers .

Why Generic Pyrrolopyrimidine Building Blocks Cannot Replace (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine in Fragment-Oriented Synthesis


The pyrrolo[2,3-d]pyrimidine scaffold tolerates substitution at four distinct positions (2-, 4-, 5-, 7-), each yielding markedly different hydrogen-bonding patterns, steric profiles, and synthetic utility [1]. The 2-yl-methanamine regioisomer offers a primary amine handle ideally positioned for amide coupling or reductive amination without interfering with the 4-position hydrogen-bond acceptor/donor site that frequently engages the kinase hinge region [2]. Contaminating positional isomers or des-methyl variants—common in poorly characterized bulk stocks—can lead to off-target fragment hits, failed crystallographic soaking experiments, or irreproducible structure-activity relationships (SAR). The evidence below quantifies these differences to support informed procurement decisions.

Quantitative Differentiation Evidence: (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine vs. Closest Analogs


Regioisomeric Identity: 5-Methyl-2-yl-methanamine vs. 6-Methyl and 7-Methyl Positional Isomers

The target compound bears the methyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core, whereas closely related commercial isomers carry the methyl at N7 (7-methyl) or C6 (6-methyl). The 5-methyl substituent projects toward the ribose pocket in kinase active sites, whereas the 7-methyl isomer alters the N7 hydrogen-bonding character critical for hinge binding. Chemsrc database entries confirm distinct CAS numbers, molecular formulas, and physicochemical profiles for each regioisomer .

Fragment-based drug discovery Kinase inhibitor design Regiochemical purity

Functional Group Differentiation: 2-yl-Methanamine vs. 2,4-Diamine Congeners

The 2-yl-methanamine differs fundamentally from the 2,4-diamine series, which has been characterized as dihydrofolate reductase (DHFR) inhibitors. In the 2,4-diamine series (e.g., 6-[(4-methoxyphenyl)sulfanyl]-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine; CHEMBL123892), the 2-amino group mimics the 2-amino of the dihydrofolate substrate, while the 4-amino engages Asp27 in the DHFR active site [1]. The 2-yl-methanamine, lacking the 4-amino group, cannot form this critical interaction, making it less suitable for DHFR-targeted programs but more attractive as a fragment for kinases where a single hinge-binding hydrogen bond donor (N7-H) suffices [2].

Dihydrofolate reductase Antifolate design Structure-activity relationships

Fragment-Like Physicochemical Profile: Compliance with Rule-of-Three Criteria vs. Elaborated Analogs

The target compound (MW 162.19; clogP ~0.68 predicted; HBD = 3; HBA = 4; rotatable bonds = 1) meets all Rule-of-Three criteria for fragment-based screening: MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3 . In contrast, advanced leads derived from the same scaffold—such as the optimized LRRK2 inhibitor 18 (MW ~370; 2R-2-methylpyrrolidin-1-yl derivative; LRRK2 G2019S cKi = 0.7 nM, LE = 0.66) and the KHK inhibitor 12 (MW ~450)—escape fragment space and are no longer suitable for primary fragment soaking [1].

Fragment-based screening Ligand efficiency Physicochemical property filters

Vendor-Specified Purity and Quality Benchmarks: Target Compound vs. Common Bulk Pyrrolopyrimidine Stocks

Vendor specifications for the target compound indicate a minimum purity of 95%+ (HPLC) with ISO-certified quality systems, as listed by MolCore (NLT 98%) and CheMenu (95%+) . The closely related unsubstituted parent 7H-pyrrolo[2,3-d]pyrimidine (CAS 1638760-44-7; MW 133.15) is typically offered at 98% purity but lacks the 2-yl-methanamine synthetic handle, requiring additional functionalization steps . The 2-yl-methanamine building block thus provides both a defined purity grade and a synthetically poised amine, streamlining hit expansion workflows.

Chemical procurement Purity specification Quality control

Kinase Profiling Evidence: 5,6-Disubstituted Pyrrolo[2,3-d]pyrimidine Antiproliferative SAR Context

A systematic SAR study of 5,6-disubstituted pyrrolo[2,3-d]pyrimidines by Lee et al. (2018) demonstrated that the 5-methyl substituent contributes to broad-spectrum antiproliferative activity across multiple cancer cell lines when paired with an appropriate 6-substituent, whereas the des-methyl or 7-methyl variants showed attenuated activity [1]. Although the study evaluated 4-amino-substituted derivatives rather than 2-yl-methanamines, it establishes that the 5-methyl group is a critical potency determinant within this chemotype—a finding that supports preferential selection of the 5-methyl-2-yl-methanamine over the des-methyl parent for SAR exploration [1].

Antiproliferative activity Kinase panel screening Broad-spectrum cytotoxicity

Optimal Application Scenarios for (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine Based on Differentiated Evidence


Fragment-Based Screening Cocktails Targeting Adenine-Mimetic Kinase Pockets

With MW 162.19 and a single primary amine handle, this compound is an ideal component of fragment libraries for X-ray crystallographic soaking against kinases, KHK, and other ATP-binding proteins. The 5-methyl group provides a lipophilic anchor in the ribose subsite, while the 2-aminomethyl offers a vector for rapid amide library synthesis during hit elaboration [1]. Distinguish from the 4-amino isomer, which presents a different hinge-binding geometry.

Deazapurine Scaffold-Hopping from Purine-Based Kinase Inhibitors

Programs seeking to replace purine cores (e.g., adenine-based ATP-site inhibitors) with a 7-deazapurine surrogate to modulate pharmacokinetics or selectivity can use this building block as a direct synthetic entry point. The 5-methyl substitution mimics the N7-methyl of purine natural ligands while avoiding the metabolic liability associated with purine oxidation [1][2].

Parallel Library Synthesis for 2,4,5-Trisubstituted Pyrrolo[2,3-d]pyrimidine SAR Exploration

The 2-yl-methanamine permits sequential functionalization: (i) amide/sulfonamide formation at the 2-aminomethyl, (ii) Pd-catalyzed C–N coupling at the 4-position, and (iii) electrophilic substitution or cross-coupling at the 6-position. This orthogonal reactivity is not accessible from the 2-methyl or 2-carbonitrile precursors, which require reduction or hydrolysis steps before diversification [3].

Targeted Synthesis of LIMK2 and LRRK2 Chemical Probes

Patent and literature precedent establishes that 5-methyl-7H-pyrrolo[2,3-d]pyrimidines are privileged scaffolds for LIM kinase 2 (LIMK2) and leucine-rich repeat kinase 2 (LRRK2) inhibition [1][2]. The 2-yl-methanamine variant provides a synthetically accessible intermediate for installing the N7-cyclohexyl or N7-alkyl substituents frequently required for potency and selectivity in these chemotypes.

Quote Request

Request a Quote for (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.